molecular formula C20H14F2N4O2 B2587708 2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955597-85-0

2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Cat. No.: B2587708
CAS No.: 955597-85-0
M. Wt: 380.355
InChI Key: KOCCDCJRPALNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a synthetic small-molecule compound featuring a benzamide backbone with a 2,6-difluoro substitution pattern and a methoxy-substituted imidazo[1,2-b]pyridazine moiety. The compound’s fluorine atoms and methoxy group may enhance metabolic stability and target binding affinity, though its precise therapeutic application remains under investigation.

Properties

IUPAC Name

2,6-difluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2/c1-28-18-9-8-17-24-16(11-26(17)25-18)12-4-2-5-13(10-12)23-20(27)19-14(21)6-3-7-15(19)22/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCCDCJRPALNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution reactions can introduce various functional groups into the benzamide core.

Scientific Research Applications

2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with clinically validated BCR-ABL inhibitors such as imatinib (first-generation TKI) and ponatinib (third-generation TKI). Key comparisons include:

Parameter 2,6-Difluoro-N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide Imatinib Ponatinib
Core Structure Imidazo[1,2-b]pyridazine with methoxy and benzamide groups Pyridyl-pyrimidine Imidazo[1,2-b]pyridazine with acetylene linker
Key Substituents 2,6-Difluoro benzamide, 6-methoxy N-Methylpiperazine Trifluoromethyl, iodine
Target Profile Hypothesized BCR-ABL inhibition (unconfirmed) BCR-ABL, PDGFR, KIT BCR-ABL (including T315I mutant)
Clinical Efficacy Preclinical evaluation ongoing 87% 5-year cytogenetic response Active against T315I resistance
Resistance Profile Unknown Susceptible to mutations (e.g., T315I) Overcomes T315I mutation
Adverse Events Not reported Grade 3/4 events: ~5% annually Vascular toxicity risks

Mechanistic Insights

  • Ponatinib : Designed to overcome T315I via a linear acetylene linker, enabling robust target engagement but with elevated cardiovascular risks .
  • 2,6-Difluoro Analogue: The methoxy group may enhance solubility, while fluorine atoms could improve pharmacokinetics.

Preclinical Data Limitations

While imatinib and ponatinib have well-documented clinical profiles, the 2,6-difluoro derivative’s activity remains speculative. Structural parallels imply possible advantages, such as:

  • Selectivity : The 6-methoxy group might reduce off-target effects compared to ponatinib’s trifluoromethyl moiety.
  • Potency : Fluorine substitutions often enhance binding affinity, but this requires validation in kinase assays.

Biological Activity

2,6-Difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a synthetic compound notable for its complex structure and promising biological activities. This compound has garnered attention in pharmacological research due to its potential as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and various cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is C21H16F2N4O3C_{21}H_{16}F_{2}N_{4}O_{3}, with a molecular weight of approximately 380.355 g/mol. The presence of fluorine atoms and the methoxy group contributes to its unique chemical properties, enhancing its biological activity.

Research indicates that this compound functions primarily as a selective inhibitor of p38 MAPK. By inhibiting this pathway, it effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), leading to significant anti-inflammatory effects. This mechanism positions the compound as a potential therapeutic agent for diseases characterized by chronic inflammation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Inhibits p38 MAPK, reducing TNF-α production.
Anticancer Potential May inhibit kinases involved in cancer signaling pathways.
Antimycobacterial Activity Derivatives show activity against Mycobacterium tuberculosis.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the imidazo[1,2-b]pyridazine scaffold, including this compound:

  • In Vitro Studies :
    • The compound demonstrated significant inhibition of p38 MAPK in various cell lines, correlating with reduced inflammatory cytokine levels.
    • A study reported an IC50 value indicating effective inhibition at low concentrations.
  • In Vivo Studies :
    • Animal models treated with the compound exhibited reduced symptoms of inflammation and improved histological outcomes in tissues affected by inflammatory diseases.
  • Structure-Activity Relationship (SAR) :
    • SAR analyses revealed that modifications to the imidazo[1,2-b]pyridazine structure could enhance or diminish biological activity, providing insights for further drug development.

Q & A

Q. What are the key considerations for optimizing the synthetic route of 2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including coupling of the imidazopyridazine core with substituted phenyl groups. For example, similar compounds (e.g., ) use Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution for imidazopyridazine functionalization. Key parameters include:

  • Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
  • Solvent and temperature : Polar aprotic solvents (DMF, dioxane) at 70–120°C for 2–6 hours.
  • Purification : Silica gel chromatography (hexane/EtOAc gradients) and HPLC (≥95% purity, tR 9–14 min) .
  • Methoxy group introduction : Sodium methoxide (NaOCH₃) at 70°C for methoxylation of chlorinated intermediates .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Methodological Answer: Purity is confirmed via HPLC (retention time 12–14 min, 95–99% purity) with C18 columns and UV detection (λ = 254 nm). Structural validation employs:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and fluorine splitting patterns.
  • Mass spectrometry (ESI-MS) : Molecular ion peaks matching the exact mass (e.g., m/z 394.4 for C21H16F2N4O2) .
  • Melting point analysis : Consistency with literature values (e.g., 133–135°C for analogs) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer: Target-based assays (e.g., kinase inhibition, receptor binding) are prioritized. For imidazopyridazine derivatives ( ):

  • Enzyme inhibition : Dose-response curves (IC50) using fluorescence or luminescence readouts.
  • Cellular assays : Antiproliferative activity in cancer cell lines (MTT assay, 72-hour incubation).
  • Solubility optimization : Use of DMSO stock solutions (≤0.1% v/v) in PBS or cell culture media .

Advanced Research Questions

Q. How do substituents on the imidazopyridazine core influence target binding and selectivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that:

  • Methoxy group at position 6 : Enhances metabolic stability by reducing CYP450 oxidation ( ).
  • Fluorine atoms on benzamide : Improve binding affinity via hydrophobic interactions and reduced steric hindrance ( ).
  • Phenyl ring substitutions : Electron-withdrawing groups (e.g., trifluoromethyl) increase selectivity for ATP-binding pockets in kinases . Computational docking (e.g., AutoDock Vina) can model interactions with targets like RET or BCR-ABL .

Q. What strategies resolve low aqueous solubility in pharmacokinetic studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters or PEGylated side chains for enhanced solubility.
  • Nanoparticle formulation : Encapsulation in liposomes (size 100–200 nm, PDI <0.2) or PLGA nanoparticles.
  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (Poloxamer 407) .
  • Deuterated analogs : Replace labile hydrogens with deuterium (e.g., ) to slow metabolism and improve bioavailability.

Q. How can contradictory data in enzyme inhibition vs. cellular activity be analyzed?

Methodological Answer: Discrepancies may arise from off-target effects or cell permeability issues. Mitigation strategies include:

  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding.
  • Permeability assays : Caco-2 monolayer transport studies (Papp >1 ×10<sup>−6</sup> cm/s indicates good absorption).
  • Metabolite identification : LC-MS/MS analysis of intracellular metabolites after 24-hour incubation .

Q. What computational methods predict metabolic hotspots for lead optimization?

Methodological Answer:

  • DFT calculations : Identify electrophilic centers prone to oxidation (e.g., C-2 of imidazopyridazine).
  • Machine learning : Train models on datasets like ChEMBL to predict CYP3A4/2D6 metabolism.
  • Molecular dynamics (MD) : Simulate binding to hepatic enzymes (e.g., 50-ns MD runs in GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.